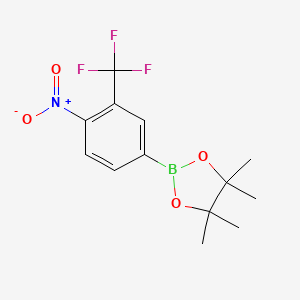

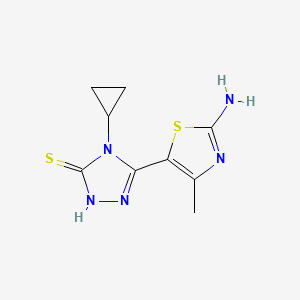

![molecular formula C16H19NO2 B2399696 N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide CAS No. 2097862-79-6](/img/structure/B2399696.png)

N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide” is a compound that contains a benzofuran ring, which is a class of compounds ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds have been synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .Chemical Reactions Analysis

The chemical reactions involving benzofuran compounds are diverse. For instance, a 2-arylbenzofuran skeleton can be constructed from methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(3′,4′-methylenedioxy)acetophenone in the presence of ZnCl2 .Applications De Recherche Scientifique

Enamide Synthesis and Characterization

- Enamides via Long-distance Migration of Double Bonds : A new method for the preparation of enamides by 'long-distance' migration of the double bond in unsaturated amides was described, showcasing a technique particularly useful for the isomerization of N-(but-3-enyl)amides (Sergeyev & Hesse, 2003).

- Enaminoketone Derivatives : Studies on enaminoketone derivatives, such as 4-[(4-Methylphenyl)amino]pent-3-en-2-one, provided insights into their structural characteristics and potential applications in material science and pharmaceuticals (Venter, Steyl, & Roodt, 2010).

Biological Activities and Applications

- Antibacterial Activity of Enaminone Complexes : Enaminone complexes of zinc and iron were prepared and evaluated for their antibacterial action against Escherichia coli and Staphylococcus aureus, revealing significant potential as bactericides (Mahmud et al., 2010).

- Benzofuran Derivatives in Medicinal Chemistry : The synthesis and study of benzofuran derivatives, such as benzofuranyl-pyran-2-ones and benzofuranyl-pyridones, from naturally occurring furochromones highlighted their potential in developing new pharmacologically active compounds (Keshk, 2004).

Chemical Synthesis and Material Science

- Synthesis of Fluorinated Compounds : Research into N-benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides explored their use as precursors in heterocyclic synthesis, underscoring the unique electrophilic reactivity provided by the fluorine atoms (Meiresonne et al., 2015).

Antiviral Research

- Inhibition of Zika Virus Replication : A study described the identification of a compound that inhibits Zika virus replication by blocking de novo formation of the membranous replication compartment, demonstrating a novel approach to antiviral treatment (Riva et al., 2021).

Safety and Hazards

Orientations Futures

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . The development of promising compounds with target therapy potentials and little side effects is a main goal of medical researchers . Therefore, the future research on “N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide” and similar compounds may focus on enhancing their biological activities while minimizing their side effects.

Propriétés

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-2-3-10-16(18)17-11-6-8-14-12-13-7-4-5-9-15(13)19-14/h2,4-5,7,9,12H,1,3,6,8,10-11H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKCMVJTIFRMNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NCCCC1=CC2=CC=CC=C2O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2399613.png)

![N-tert-butyl-4-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzamide](/img/structure/B2399616.png)

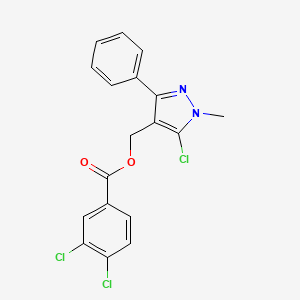

![4-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2399623.png)

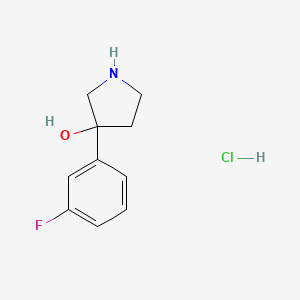

![2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2399625.png)

![2-[(2-Methylphenyl)methyl]-6-(3-nitrophenyl)pyridazin-3-one](/img/structure/B2399626.png)

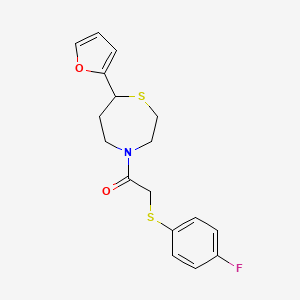

![6-(4-fluorobenzyl)-2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2399627.png)

![N-cyclohexyl-5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2399631.png)

![2-[(1,1-Dioxothiolan-3-yl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B2399633.png)

![(3'-Chloro-[1,1'-biphenyl]-4-yl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2399636.png)